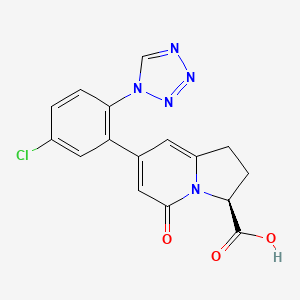

(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid

Description

(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid is a heterocyclic compound featuring a fused indolizine core, a tetrazole-substituted chlorophenyl group, and a carboxylic acid moiety. The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability, while the chloro group may influence electronic properties and binding affinity .

Properties

Molecular Formula |

C16H12ClN5O3 |

|---|---|

Molecular Weight |

357.75 g/mol |

IUPAC Name |

(3S)-7-[5-chloro-2-(tetrazol-1-yl)phenyl]-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylic acid |

InChI |

InChI=1S/C16H12ClN5O3/c17-10-1-3-13(21-8-18-19-20-21)12(7-10)9-5-11-2-4-14(16(24)25)22(11)15(23)6-9/h1,3,5-8,14H,2,4H2,(H,24,25)/t14-/m0/s1 |

InChI Key |

LOTAERKLXZCZHZ-AWEZNQCLSA-N |

Isomeric SMILES |

C1CC2=CC(=CC(=O)N2[C@@H]1C(=O)O)C3=C(C=CC(=C3)Cl)N4C=NN=N4 |

Canonical SMILES |

C1CC2=CC(=CC(=O)N2C1C(=O)O)C3=C(C=CC(=C3)Cl)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Methyl 6-amino-1H-indole-2-carboxylate : Prepared by known methods or commercially available.

- (S)-7-(2-amino-5-chlorophenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid : Synthesized or procured as a key intermediate.

- Sodium azide and trimethyl orthoformate : Used for tetrazole ring formation.

- Condensing agents : Dicyclohexylcarbodiimide (DCC) or bicyclohexylcarbodiimide.

- Bases : Organic bases such as 1-hydroxybenzotriazole, triethylamine, or inorganic bases like sodium hydroxide, potassium carbonate.

Reaction Conditions

| Step | Reaction Type | Reagents & Conditions | Temperature | Atmosphere | Time |

|---|---|---|---|---|---|

| 1 | Condensation | Methyl 6-amino-1H-indole-2-carboxylate + (S)-7-(2-amino-5-chlorophenyl) derivative + DCC + HOBt in DMF | Room temperature (20–30 °C) | Argon or nitrogen | 4–16 hours |

| 2 | Ring-forming (Cyclization) | Sodium azide + trimethyl orthoformate in glacial acetic acid | Room temperature | Inert atmosphere | Variable |

- The condensation is typically carried out in N,N-dimethylformamide (DMF) with stirring at room temperature under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture interference.

- The ring-forming reaction uses sodium azide and trimethyl orthoformate under acidic conditions (glacial acetic acid) to facilitate tetrazole ring closure.

Purification

- The crude product is purified by silica gel column chromatography.

- Eluent systems vary depending on compound polarity and include combinations such as dichloromethane/methanol, n-hexane/ethyl acetate, and dichloromethane/acetone.

- Thin layer chromatography (TLC) is used to monitor reaction progress and purity, with solvent systems adjusted accordingly.

Reaction Monitoring and Analytical Techniques

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress with solvent systems tailored to compound polarity.

- Column Chromatography : Employed for purification, with solvent systems adjusted by adding small amounts of triethylamine or acetic acid to optimize separation.

- Atmosphere Control : Reactions are conducted under argon or nitrogen to maintain an inert environment, critical for sensitive intermediates.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Condensation reagent amounts | Dicyclohexylcarbodiimide (1.1 equiv), 1-hydroxybenzotriazole (1.1 equiv) |

| Solvent | N,N-dimethylformamide (DMF), 3–10 mL depending on scale |

| Reaction temperature | 20–30 °C (room temperature) |

| Reaction time | 4–16 hours |

| Yield | Approximately 55% for intermediate condensation step |

| Purification | Silica gel column chromatography |

| Ring-forming reagents | Sodium azide, trimethyl orthoformate, glacial acetic acid |

| Ring-forming conditions | Room temperature, inert atmosphere |

Notes on Stereochemistry and Isomerism

- The synthesis targets the (S)-enantiomer of the compound, requiring stereoselective control during the condensation and ring-forming steps.

- The patent literature indicates the possibility of obtaining racemates, enantiomers, diastereomers, or tautomers, with purification steps designed to isolate the desired stereoisomer.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Amino-indole + chlorophenyl derivative + DCC + HOBt in DMF | Formation of amide intermediate |

| 2 | Tetrazole ring formation | Sodium azide + trimethyl orthoformate in glacial acetic acid | Cyclization to form tetrazole ring |

| 3 | Purification | Silica gel chromatography with solvent gradient | Isolation of pure target compound |

Chemical Reactions Analysis

Types of Reactions

(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Preliminary studies indicate that it may exhibit:

- Antitumor Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, studies on related indolizine derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : The incorporation of the tetrazole group is often associated with enhanced antimicrobial activity. Compounds featuring this moiety have been reported to exhibit significant inhibitory effects against bacterial strains.

Biochemical Research

In biochemical assays, the compound may serve as a tool to investigate enzyme inhibition or receptor binding. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing for the exploration of new mechanisms in enzyme kinetics and metabolic pathways.

Material Science

Due to its unique structural features, this compound could be explored for applications in material science:

- Organic Electronics : Compounds with indolizine structures have been studied for their electronic properties. This compound could potentially be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Case Studies

Mechanism of Action

The mechanism of action of (S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Standards

Compound m : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (from Pharmacopeial Forum, 2017) :

- Key Features : Cephalosporin antibiotic backbone, tetrazole-acetamido side chain, thiadiazole-thioether group.

- Comparison : While both compounds share tetrazole moieties, the target molecule lacks the β-lactam ring critical for antibiotic activity. The thiadiazole group in Compound m enhances bacterial cell wall targeting, whereas the indolizine core in the target compound may favor different biological interactions.

Compound n : (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid :

- Key Features : Similar β-lactam structure, pivalamido group for lipophilicity.

- Comparison: The absence of a β-lactam ring in the target compound suggests divergent mechanisms of action.

Indole-Based Carboxylic Acid Derivatives

Synthetic derivatives of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid () :

- Key Features: Indole core, thiazolidinone substituents, carboxylic acid group.

- Both classes utilize acetic acid-mediated synthesis (reflux conditions), suggesting shared synthetic challenges in optimizing yields .

Physicochemical and Spectroscopic Analysis

NMR Spectroscopy Insights

Studies on chalcone derivatives () demonstrate that B3LYP/6-31*G computational methods reliably predict NMR chemical shifts . For the target compound:

Graph-Based Structural Comparison

Using graph theory (), the target compound shares substructures (e.g., tetrazole, aromatic rings) with cephalosporins and indole derivatives. β-lactam) may limit direct functional parallels .

Data Table: Comparative Overview

Research Implications and Gaps

- Synthetic Challenges : The target compound’s tetrazole and indolizine synthesis may require optimization of reflux conditions, as seen in indole derivatives .

- Biological Activity : While cephalosporins (Compounds m/n) target bacterial enzymes, the target molecule’s indolizine core may interact with eukaryotic targets (e.g., kinases or GPCRs).

Biological Activity

(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroindolizine core, which is known for its diverse biological activities. The presence of the tetrazole and chloro substituents enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroindolizine compounds exhibit significant anticancer properties. For instance, related compounds have shown the ability to induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanism often involves the inhibition of histone deacetylases (HDACs), leading to altered gene expression profiles conducive to cancer cell death .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| D28 | K562 | 2 | HDAC inhibition |

| D29 | K562 | 1.5 | HDAC inhibition |

| D30 | K562 | 2.5 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism typically involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Acinetobacter baumannii | 50 µg/mL | Membrane disruption |

| Escherichia coli | 25 µg/mL | Inhibition of protein synthesis |

| Staphylococcus aureus | 30 µg/mL | Cell wall synthesis inhibition |

Case Studies

A notable study investigated the effects of related tetrahydroindolizine derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of structural modifications in enhancing biological activity .

Another research effort focused on the antibacterial properties of similar compounds against plant pathogens. The findings revealed that these compounds effectively inhibited bacterial growth and biofilm formation, suggesting their potential as agricultural bactericides .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid?

Answer:

The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

- Condensation reactions : Refluxing intermediates like 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones or thiourea derivatives in acetic acid with sodium acetate as a catalyst (e.g., 3–5 hours under reflux) .

- Cyclization : Formation of the tetrahydroindolizine core via intramolecular cyclization under acidic conditions.

- Chiral resolution : Use of chiral auxiliaries or chromatography to isolate the (S)-enantiomer.

Characterization relies on HPLC purity assays (>98%) and NMR for structural confirmation .

Advanced: How can researchers optimize reaction conditions to resolve contradictory yield data in tetrazole-phenyl coupling steps?

Answer:

Discrepancies in yields often stem from:

- Catalyst selection : Sodium acetate (Method A) vs. chloroacetic acid (Method B) may alter protonation states of intermediates, affecting reaction rates .

- Reflux duration : Extending reflux time (e.g., 5–7 hours vs. 3 hours) can improve conversion but risks decomposition. Monitor via TLC or in-situ FTIR to identify optimal endpoints.

- Solvent purity : Trace water in acetic acid may hydrolyze tetrazole groups; use anhydrous conditions and molecular sieves .

Troubleshooting : Design a Design of Experiments (DoE) matrix varying temperature, catalyst equivalents, and solvent ratios to identify robust conditions .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks for the tetrazole (δ 8.5–9.5 ppm) and indolizine protons (δ 6.5–7.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the tetrahydroindolizine core .

- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z ~430) and purity using a C18 column with acetonitrile/0.1% formic acid mobile phase .

- XRD : For crystalline derivatives, determine absolute stereochemistry of the (S)-configured carboxylic acid .

Advanced: How can salt formation strategies improve the solubility and bioavailability of this compound?

Answer:

- Counterion screening : Test sodium, potassium, or lysine salts to enhance aqueous solubility. For example, 6-(2,6-dichlorophenyl)triazolothiadiazine carboxylates showed 10-fold solubility increases as sodium salts .

- Co-crystallization : Use GRAS (Generally Recognized As Safe) coformers like citric acid or arginine. Monitor stability via DSC/TGA to avoid hydrate formation.

- In vitro assays : Compare permeability (e.g., Caco-2 monolayer assays ) of free acid vs. salts to prioritize candidates for pharmacokinetic studies .

Basic: What biological activity models are appropriate for preliminary evaluation?

Answer:

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).

- Cellular assays : Test cytotoxicity in cancer lines (e.g., HepG2 or MCF-7) via MTT assays , noting IC50 values. Reference compounds like imidazoline derivatives (e.g., Imazamox) for activity benchmarks .

- Target engagement : Use SPR (Surface Plasmon Resonance) to measure binding affinity to hypothesized targets (e.g., inflammatory cytokines) .

Advanced: How can mechanistic studies clarify the role of the tetrazole moiety in biological activity?

Answer:

- Isosteric replacement : Synthesize analogs replacing tetrazole with carboxylate or sulfonamide groups. Compare bioactivity to assess hydrogen-bonding/ion-pairing contributions .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to map tetrazole interactions with active sites (e.g., angiotensin receptors ).

- Metabolic profiling : Use LC-HRMS to track tetrazole stability in liver microsomes. If rapid degradation occurs, consider prodrug strategies (e.g., methyl ester protection) .

Advanced: How should researchers address contradictory data in biological activity across cell lines?

Answer:

- Context-dependent activity : Test compound stability in different media (e.g., DMEM vs. RPMI) or serum concentrations, which may alter bioavailability.

- Off-target profiling : Use phosphoproteomics or RNA-seq to identify pathways differentially affected in responsive vs. non-responsive lines.

- Pharmacodynamic markers : Measure downstream biomarkers (e.g., pERK for kinase inhibitors) to confirm target modulation .

Basic: What stability-indicating methods are recommended for long-term storage studies?

Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC-DAD/ELSD .

- Storage conditions : Store lyophilized solids at -20°C under nitrogen. Aqueous solutions require buffering (pH 6–7) and antioxidants (e.g., 0.01% BHT) .

- ICH guidelines : Follow Q1A(R2) for accelerated stability testing (25°C/60% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.